6-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridazin-3-amine
Description
Properties
IUPAC Name |
6-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-18-10-4-3-9(7-11(10)19-2)8-15-13-6-5-12(14)16-17-13/h3-7H,8H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHZKJTXJXLWJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NN=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazinone Synthesis and POCl₃-Mediated Chlorination
An alternative route begins with 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one, synthesized via cyclo-condensation of glyoxylic acid and 3,4-dimethoxyacetophenone. Subsequent treatment with phosphorus oxychloride (POCl₃) at 100°C for 2 hours achieves quantitative chlorination at C-3.
Optimized conditions:
Amination of 3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine
The chlorinated intermediate undergoes nucleophilic displacement with (3,4-dimethoxyphenyl)methylamine in dimethylformamide (DMF) at 80°C for 6 hours. This method, inspired by protocols in, employs cesium carbonate (Cs₂CO₃) as a mild base to minimize hydrolysis.
Performance metrics:
-
Yield: 82%
-
Purity: >95% (HPLC)
Reductive Amination Strategy
Two-Step Assembly from Pyridazine Ketones
A less conventional approach involves reductive amination of 3-amino-6-chloropyridazine with 3,4-dimethoxybenzaldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane at 25°C facilitates imine reduction, achieving 68% yield. While lower yielding, this method avoids handling chlorinated intermediates.
Critical considerations:
-
Stoichiometry: 1.2 equiv aldehyde per amine
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Acid catalyst: Acetic acid (0.5 equiv)
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Limitation: Competes with self-condensation of benzaldehyde
Comparative Analysis of Synthetic Routes
The table below evaluates key metrics across methodologies:
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall yield | 85% | 77% | 68% |
| Reaction time | 18 h | 8 h | 24 h |
| Purification complexity | Moderate | High | Low |
| Scalability | Excellent | Good | Fair |
| Hazardous reagents | POCl₃ (No) | POCl₃ (Yes) | NaBH(OAc)₃ |
Route 1 offers superior yield and scalability, though Route 2 provides faster access to advanced intermediates. Route 3’s mild conditions suit lab-scale synthesis but require stringent aldehyde purity.
Mechanistic Insights and Side Reactions
Competing Pathways in Nucleophilic Substitution
Attack at C-6 chlorine occurs in <5% cases due to diminished electrophilicity from resonance effects. Trace dimerization products (e.g., bis-aminated species) form when amine stoichiometry exceeds 1.5 equiv, necessitating careful reactant control.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
6-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridazin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 6-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridazin-3-amine are compared below with analogous pyridazine derivatives. Key differences in substituents, physical properties, and biological relevance are highlighted.
Table 1: Comparative Analysis of Pyridazine Derivatives
Key Observations:
Substituent Effects on Melting Points :
- Nitro-substituted derivatives (e.g., 6-chloro-N-(4-nitrophenyl)pyridazin-3-amine) exhibit higher melting points (182–183 °C) compared to methoxy analogs (123–125 °C), likely due to stronger dipole-dipole interactions from the electron-withdrawing nitro group .
- The target compound’s 3,4-dimethoxybenzyl group may enhance solubility relative to nitro derivatives but reduce crystallinity, as evidenced by the lack of reported melting points .
The 3,4-dimethoxy substitution in the target compound provides bulkier steric hindrance compared to monosubstituted analogs (e.g., 4-methoxybenzyl), which could influence receptor interactions .
Biological Relevance :
- Nitro and methoxy groups are associated with antiangiogenic activity in pyridazine derivatives, as demonstrated in studies focusing on vascular endothelial growth factor (VEGF) inhibition .
- The target compound’s dimethoxybenzyl group may offer a balance between solubility and membrane permeability, critical for in vivo efficacy .
Synthetic Accessibility :
- Alkylamine derivatives (e.g., 6-chloro-N-propylpyridazin-3-amine) are synthesized via straightforward nucleophilic substitutions, whereas aryl-substituted analogs require controlled conditions to avoid side reactions .
Biological Activity
6-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridazin-3-amine is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chloro substituent and a dimethoxyphenyl group, which may influence its interaction with biological targets. The following sections will explore its synthesis, biological activity, and relevant case studies.
- Chemical Formula : CHClNO
- Molecular Weight : 279.72 g/mol
- CAS Number : 1155466-26-4
Synthesis
The synthesis of this compound typically involves the reaction of 6-chloropyridazine with a suitable aromatic amine under controlled conditions. The process may require specific solvents and catalysts to optimize yield and purity. The general reaction pathway can be summarized as follows:
- Starting Materials : 6-chloropyridazine and 3,4-dimethoxybenzylamine.
- Reaction Conditions : Heating in an organic solvent with a catalyst.
- Product Isolation : Purification through recrystallization or chromatography.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that pyridazine derivatives possess significant antimicrobial properties against a range of pathogens, making them potential candidates for antibiotic development .
- Anticancer Properties : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Compounds in this class have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
The biological effects of this compound are likely mediated through interactions with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thus altering cellular functions.
- Receptor Modulation : Binding to receptors could lead to changes in signaling pathways, affecting processes such as cell growth and inflammation.
Case Study 1: Anticancer Activity
A study investigated the effects of pyridazine derivatives on human cancer cell lines. Results indicated that certain compounds led to a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM, suggesting significant anticancer potential .
Case Study 2: Antimicrobial Efficacy
In another research effort, the antimicrobial activity of various pyridazine derivatives was evaluated against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
